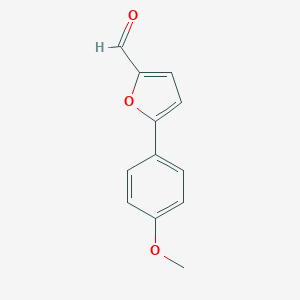

5-(4-Methoxyphenyl)furan-2-carbaldehyde

Description

The exact mass of the compound 5-(4-Methoxyphenyl)furan-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4-Methoxyphenyl)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methoxyphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCUGGGXLKGQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374875 | |

| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34070-33-2 | |

| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Methoxyphenyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-(4-methoxyphenyl)furan-2-carbaldehyde, a valuable intermediate in the development of pharmaceuticals and functional organic materials. The document details two primary synthetic routes: the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation. Emphasis is placed on providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in practical laboratory applications.

Synthetic Strategies

Two principal methods for the synthesis of 5-(4-methoxyphenyl)furan-2-carbaldehyde are the Suzuki-Miyaura cross-coupling and the Vilsmeier-Haack reaction. The Suzuki-Miyaura coupling offers a direct approach by forming the aryl-furan bond in a single step from commercially available starting materials. The Vilsmeier-Haack reaction provides an alternative route, involving the formylation of a pre-synthesized 2-(4-methoxyphenyl)furan intermediate.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a highly efficient and widely used method for the formation of C-C bonds. In this context, it involves the palladium-catalyzed coupling of an aryl boronic acid with a furan halide.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 5-aryl-2-furaldehydes.[1][2]

Materials:

-

5-Bromo-2-furaldehyde

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (deionized)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottomed flask, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.

-

Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

-

Heat the reaction mixture to 70°C and stir vigorously overnight.

-

After cooling to room temperature, add 50 mL of water to the reaction mixture.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: a mixture of methanol and chloroform, e.g., 1:9) to yield the final product.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | ~80% | [1] |

| Purity | >95% (after chromatography) | |

| Molecular Formula | C₁₂H₁₀O₃ | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] This route requires the initial synthesis of 2-(4-methoxyphenyl)furan.

Reaction Scheme

Caption: Two-step synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde via Vilsmeier-Haack formylation.

Experimental Protocol (General)

Step 1: Synthesis of 2-(4-methoxyphenyl)furan

This intermediate can be synthesized via a cross-coupling reaction, for example, by reacting a furan-based organometallic reagent with a 4-methoxyphenyl halide, or by coupling furan with a 4-methoxydiazonium salt.

Step 2: Vilsmeier-Haack Formylation of 2-(4-methoxyphenyl)furan

This protocol is based on the formylation of furan.[5]

Materials:

-

2-(4-Methoxyphenyl)furan

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM)

-

Ice bath

-

Saturated sodium bicarbonate solution

Procedure:

-

In a flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 eq.) to anhydrous DMF (1.2 eq.) in anhydrous DCM at 0°C.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of 2-(4-methoxyphenyl)furan (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture into crushed ice and stir.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers, and dry over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the product, for instance, by distillation or chromatography.[5]

Quantitative Data

Characterization Data

The following table summarizes the expected analytical data for 5-(4-methoxyphenyl)furan-2-carbaldehyde.

| Analysis | Data | Reference |

| ¹H NMR | Expected signals for aromatic, furan, aldehyde, and methoxy protons. For a similar compound, 5-(4-chlorophenyl)furan-2-carbaldehyde, characteristic furan protons appear as doublets. | [6] |

| ¹³C NMR | Expected signals for aromatic, furan, carbonyl, and methoxy carbons. | |

| IR (cm⁻¹) | Characteristic peaks for C=O (aldehyde), C-O-C (ether and furan), and aromatic C-H stretches. | |

| Mass Spec. | M+ peak corresponding to the molecular weight (202.21). |

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde.

References

- 1. 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. cenmed.com [cenmed.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of the organic compound 5-(4-Methoxyphenyl)furan-2-carbaldehyde. This furan derivative is a subject of interest in medicinal chemistry and materials science due to its potential as a building block for more complex molecules with diverse biological activities. This document consolidates available data on its molecular structure, physical properties, and spectroscopic profile to support further research and development.

Introduction

5-(4-Methoxyphenyl)furan-2-carbaldehyde, a substituted furan-2-carbaldehyde, is a heterocyclic compound featuring a furan ring substituted with a methoxyphenyl group at the 5-position and a formyl group at the 2-position. The presence of the furan moiety, a common scaffold in biologically active compounds, combined with the methoxyphenyl group, makes this molecule a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Understanding its fundamental physicochemical properties is crucial for its effective utilization in research and drug development.

Physicochemical Properties

The known physicochemical properties of 5-(4-Methoxyphenyl)furan-2-carbaldehyde are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₃ | [2] |

| Molecular Weight | 202.21 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents. | |

| InChI | 1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | [3] |

| InChI Key | JPCUGGGXLKGQEP-UHFFFAOYSA-N | [3] |

| SMILES | COc1ccc(cc1)-c2ccc(C=O)o2 | [3] |

| CAS Number | 34070-33-2 | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the furan ring protons, and the protons of the methoxyphenyl group. The aldehydic proton will appear significantly downfield.

-

¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbon of the aldehyde, the carbons of the furan ring, and the carbons of the methoxyphenyl group, including the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 5-(4-Methoxyphenyl)furan-2-carbaldehyde is expected to show a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and furan rings, C=C stretching of the rings, and C-O stretching of the ether and furan moieties.

Synthesis Protocols

The synthesis of 5-aryl-furan-2-carbaldehydes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers high yields and good functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reaction

A general protocol for the synthesis of 5-aryl-furan-2-carbaldehydes involves the reaction of a 5-halofuran-2-carbaldehyde with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Workflow:

Caption: Suzuki-Miyaura Coupling Workflow

Detailed Protocol:

-

To a reaction vessel, add 5-halofuran-2-carbaldehyde (1 equivalent), 4-methoxyphenylboronic acid (1.1-1.5 equivalents), and a suitable base (e.g., potassium carbonate, 2-3 equivalents).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

-

De-gas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

-

Add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%).

-

Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 5-(4-Methoxyphenyl)furan-2-carbaldehyde.

Biological Activity and Potential Applications

Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The structural motif of 5-(4-Methoxyphenyl)furan-2-carbaldehyde makes it a candidate for derivatization to explore these potential therapeutic applications.

In Vitro Assay Protocols

Standard in vitro assays can be employed to evaluate the biological activity of this compound and its derivatives.

General Workflow for In Vitro Cytotoxicity Assay (MTT Assay):

Caption: MTT Assay Workflow

Further studies could involve investigating the compound's effect on specific signaling pathways implicated in disease, such as those involved in cell proliferation, inflammation, or microbial growth. However, no specific signaling pathways for 5-(4-Methoxyphenyl)furan-2-carbaldehyde have been reported to date.

Conclusion

5-(4-Methoxyphenyl)furan-2-carbaldehyde is a versatile heterocyclic compound with potential for further development in medicinal chemistry and materials science. This technical guide provides a summary of its known physicochemical properties and a general protocol for its synthesis. The availability of detailed experimental spectroscopic data and the exploration of its biological activities and associated signaling pathways will be critical for unlocking its full potential. Researchers are encouraged to perform detailed characterization and biological screening to further elucidate the properties and applications of this compound.

References

- 1. 5-(4-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. 5-(4-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE | 34070-33-2 [chemicalbook.com]

- 3. 5-(4-methoxy-phenyl)-furan-2-carbaldehyde - Amerigo Scientific [amerigoscientific.com]

- 4. 5-[4-(4-Methoxyphenoxy)phenyl]furan-2-carbaldehyde [synhet.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-(4-Methoxyphenyl)furan-2-carbaldehyde, a key heterocyclic aldehyde with applications in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure is not publicly available, this document synthesizes information from spectroscopic data of analogous compounds, computational studies of related furan derivatives, and established principles of conformational analysis to present a robust model of its structural characteristics.

Molecular Structure

5-(4-Methoxyphenyl)furan-2-carbaldehyde possesses a core structure consisting of a furan-2-carbaldehyde moiety substituted with a 4-methoxyphenyl group at the 5-position. The key structural features include the planar furan and benzene rings, the aldehyde functional group, and the methoxy substituent.

Table 1: General Properties of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [1][2] |

| Molecular Weight | 202.21 g/mol | [1][2] |

| CAS Number | 34070-33-2 | [1] |

| Appearance | Solid | |

| SMILES | COc1ccc(cc1)c2ccc(C=O)o2 | [3][4] |

Conformational Analysis

The conformational landscape of 5-(4-Methoxyphenyl)furan-2-carbaldehyde is primarily defined by the relative orientations of the aldehyde group and the two aromatic rings.

Conformation of the Furan-2-carbaldehyde Moiety

The rotational barrier around the C2-C(aldehyde) bond in furan-2-carbaldehyde has been extensively studied. It is well-established that furan-2-carbaldehyde exists predominantly as a mixture of two planar conformers: the O-O-cis and O-O-trans isomers. The O-O-trans conformer is generally found to be more stable, though the energy difference is small, leading to a dynamic equilibrium between the two forms in solution. This conformational preference is expected to be maintained in 5-(4-Methoxyphenyl)furan-2-carbaldehyde.

Orientation of the Aromatic Rings

The dihedral angle between the furan and the 4-methoxyphenyl rings is another critical conformational parameter. Due to steric hindrance between the ortho-protons of the phenyl ring and the protons of the furan ring, a completely coplanar arrangement is unlikely. Computational studies on similar 5-arylfuran derivatives suggest a twisted conformation, with the dihedral angle typically ranging from 20 to 40 degrees. This twist represents a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric repulsion.

Spectroscopic Characterization

The structural features of 5-(4-Methoxyphenyl)furan-2-carbaldehyde can be elucidated through various spectroscopic techniques. The following table summarizes the expected spectroscopic data based on the analysis of furan-2-carbaldehyde and its derivatives.[5][6][7][8]

Table 2: Predicted Spectroscopic Data for 5-(4-Methoxyphenyl)furan-2-carbaldehyde

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.5 - 9.7 ppm (singlet) |

| Furan protons | δ 6.8 - 7.5 ppm (doublets) | |

| Phenyl protons | δ 7.0 - 7.8 ppm (doublets) | |

| Methoxy protons (-OCH₃) | δ ~3.9 ppm (singlet) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 175 - 180 ppm |

| Aromatic carbons | δ 110 - 165 ppm | |

| Methoxy carbon (-OCH₃) | δ ~55 ppm | |

| IR Spectroscopy | C=O stretch (aldehyde) | ~1670 - 1690 cm⁻¹ |

| C-O-C stretch (furan) | ~1020 - 1250 cm⁻¹ | |

| C-O-C stretch (ether) | ~1250 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric) | |

| Aromatic C=C stretch | ~1500 - 1600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 202 |

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

To a reaction vessel, add 5-bromofuran-2-carbaldehyde (1 equivalent), (4-methoxyphenyl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Spectroscopic and Structural Characterization Workflow

References

- 1. 5-(4-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE | 34070-33-2 [chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. 5-(4-METHOXYPHENYL)FURAN-2-CARBALDEHYDE | CAS [matrix-fine-chemicals.com]

- 4. 5-(4-methoxy-phenyl)-furan-2-carbaldehyde - Amerigo Scientific [amerigoscientific.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of 5-(4-Methoxyphenyl)furan-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Methoxyphenyl)furan-2-carbaldehyde. The information presented herein is essential for the unequivocal identification, structural confirmation, and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document details experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to aid in the reproduction of this data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Number of Protons | Assignment |

| 9.63 | s | - | 1H | H-1 (Aldehyde) |

| 7.77 | d | 8.8 | 2H | H-7, H-11 (Aromatic) |

| 7.30 | d | 3.7 | 1H | H-3 (Furan) |

| 7.03 | d | 8.8 | 2H | H-8, H-10 (Aromatic) |

| 6.94 | d | 3.7 | 1H | H-4 (Furan) |

| 3.87 | s | - | 3H | H-12 (Methoxy) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Assignment |

| 177.3 | C-1 (Aldehyde Carbonyl) |

| 161.7 | C-9 (Aromatic) |

| 158.4 | C-5 (Furan) |

| 152.2 | C-2 (Furan) |

| 127.8 | C-7, C-11 (Aromatic) |

| 122.9 | C-6 (Aromatic) |

| 122.8 | C-3 (Furan) |

| 114.8 | C-8, C-10 (Aromatic) |

| 108.6 | C-4 (Furan) |

| 55.5 | C-12 (Methoxy) |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-2750 | Medium | C-H stretch (aldehyde) |

| ~1670 | Strong | C=O stretch (conjugated aldehyde) |

| ~1605, 1500 | Strong | C=C stretch (aromatic and furan rings) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1170 | Strong | C-O-C stretch (furan) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 202 | High | [M]⁺ (Molecular Ion) |

| 201 | Moderate | [M-H]⁺ |

| 173 | Moderate | [M-CHO]⁺ |

| 158 | Moderate | [M-CO₂]⁺ |

| 131 | High | [M-C₄H₃O]⁺ |

| 115 | Moderate | [C₇H₇O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of 5-(4-Methoxyphenyl)furan-2-carbaldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If desired, add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as necessary for the specific instrument and ionization technique.

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: The sample can be introduced via a direct insertion probe for solids or through a gas chromatograph (GC) for GC-MS analysis.

-

Ionization: Use a standard electron energy of 70 eV for EI.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde.

Caption: Logical workflow for the spectroscopic analysis.

An In-depth Technical Guide on the Solubility and Stability of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-(4-Methoxyphenyl)furan-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and bioactive compounds.[1] Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available data on the compound and structurally related furan derivatives. It offers detailed experimental protocols for determining its solubility and for assessing its stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. Furthermore, this guide presents predicted degradation pathways and provides essential information for the handling, storage, and development of this compound.

Introduction

5-(4-Methoxyphenyl)furan-2-carbaldehyde is a substituted furan derivative with significant potential in medicinal chemistry and materials science. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions. This guide aims to provide researchers and drug development professionals with a detailed resource to facilitate the use of this compound in their work.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 5-(4-Methoxyphenyl)furan-2-carbaldehyde is presented in Table 1.

Table 1: Physicochemical Properties of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

| Property | Value | Reference(s) |

| Chemical Name | 5-(4-Methoxyphenyl)furan-2-carbaldehyde | [2][3] |

| Synonyms | 5-(p-Anisyl)furfural, 5-(4-Methoxyphenyl)furfural | [3][4] |

| CAS Number | 34070-33-2 | [3][4] |

| Molecular Formula | C₁₂H₁₀O₃ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2][3] |

| Appearance | Orange to Dark Red Semi-Solid | [3] |

| Melting Point | 42-42.5 °C | [3] |

| Boiling Point | 166 °C @ 1 Torr | [3] |

| Storage Temperature | Refrigerator | [3] |

Solubility Profile

Quantitative solubility data for 5-(4-Methoxyphenyl)furan-2-carbaldehyde is not extensively available in the public domain. However, qualitative descriptions indicate its solubility in select organic solvents.

Table 2: Qualitative Solubility of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

| Solvent | Solubility | Reference(s) |

| DMSO (Heated) | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain quantitative solubility data, a thermodynamic solubility assay is recommended. The following protocol is a generalized procedure that can be adapted for 5-(4-Methoxyphenyl)furan-2-carbaldehyde.

Objective: To determine the equilibrium solubility of 5-(4-Methoxyphenyl)furan-2-carbaldehyde in a given solvent.

Materials:

-

5-(4-Methoxyphenyl)furan-2-carbaldehyde (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, etc.)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of solid 5-(4-Methoxyphenyl)furan-2-carbaldehyde into a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or µg/mL) by accounting for the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of a compound.

Stability Profile and Forced Degradation Studies

While specific stability data for 5-(4-Methoxyphenyl)furan-2-carbaldehyde is limited, the stability of furan derivatives, particularly 5-hydroxymethylfurfural (5-HMF), has been studied under forced degradation conditions. These studies provide valuable insights into the potential degradation pathways of the target compound. Furan rings are known to be susceptible to oxidation and acid-catalyzed ring-opening. The aldehyde group can undergo oxidation to a carboxylic acid or reduction to an alcohol.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on ICH guidelines and can be applied to 5-(4-Methoxyphenyl)furan-2-carbaldehyde.

General Procedure:

-

Prepare a stock solution of 5-(4-Methoxyphenyl)furan-2-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, subject the sample to the specified conditions.

-

At defined time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acidic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Analyze at 0, 2, 4, 8, and 24 hours. |

| Basic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Analyze at 0, 2, 4, 8, and 24 hours. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Analyze at 0, 2, 4, 8, and 24 hours. |

| Thermal Degradation | Expose a solid sample of the compound to dry heat at 80°C. Analyze at 0, 24, and 48 hours. |

| Photolytic Degradation | Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light. Analyze the samples after the exposure period. |

Workflow for Forced Degradation Study

Caption: General workflow for conducting a forced degradation study.

Predicted Degradation Pathways

Based on the known reactivity of furan aldehydes, several degradation pathways can be predicted for 5-(4-Methoxyphenyl)furan-2-carbaldehyde under stress conditions.

Predicted Degradation Pathways

Caption: Predicted degradation pathways for 5-(4-Methoxyphenyl)furan-2-carbaldehyde.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 5-(4-Methoxyphenyl)furan-2-carbaldehyde for researchers and drug development professionals. While quantitative data for this specific compound is sparse, the provided experimental protocols for determining solubility and conducting forced degradation studies offer a clear path forward for its characterization. The inferred stability profile and potential degradation pathways, based on analogous furan derivatives, serve as a valuable starting point for formulation development and stability-indicating method development. Proper handling and storage, as indicated by the available data (refrigeration), are crucial to maintain the integrity of this versatile chemical intermediate. Further experimental investigation is necessary to establish a definitive and comprehensive physicochemical profile.

References

The Expanding Therapeutic Landscape of Furan Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological properties, ranging from anticancer and antimicrobial to anti-inflammatory effects. This technical guide provides an in-depth overview of the key biological activities of furan derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and visualizations of the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity of Furan Derivatives

Furan-containing molecules have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[2][3][4] Numerous studies have reported the cytotoxic effects of novel furan derivatives against a range of human cancer cell lines.

Quantitative Anticancer Data

The in vitro anticancer activity of furan derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. A lower IC₅₀ value indicates greater potency. The following table summarizes the IC₅₀ values of selected furan derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Benzo[b]furan derivatives (26 and 36) | MCF-7 (Breast) | 0.057 and 0.051 | [5] |

| Novel Furan Derivatives (1, 4, 17, 20, 21, 24, 27, 31, 32) | HeLa (Cervical) | 0.08 - 8.79 | |

| Furan Compounds (24, 26, 32, 35) | SW620 (Colorectal) | Moderate to Potent | |

| Furan-based compounds (4 and 7) | MCF-7 (Breast) | 4.06 and 2.96 | [4] |

| Furan-2-carboxamide derivative | NCI-H460 (Lung) | 0.0029 | [4] |

| Furan-based compounds | HepG-2 (Liver) | Varies | |

| Acyclic Sugar Derivatives (3, 12, 14) | HepG-2 (Liver) | Near doxorubicin |

Key Signaling Pathway: PI3K/Akt

A critical mechanism through which furan derivatives exert their anticancer effects is the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][6] This pathway is a central regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a common feature in many cancers.[5] Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in breast cancer cells.[5]

Caption: Furan derivatives inhibit the PI3K/Akt signaling pathway.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Objective: To determine the IC₅₀ value of a furan derivative against a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Furan derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ cells/well in 100 µL of medium). Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the furan derivative in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and use a suitable software to determine the IC₅₀ value.

Antimicrobial Activity of Furan Derivatives

Furan derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][8] This activity is often attributed to their ability to interfere with microbial growth and enzymatic functions.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of furan derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for selected furan derivatives against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Nitrofurantoin | Staphylococcus aureus | 1.5625 | |

| Nitrofurantoin | Methicillin-resistant S. aureus (MRSA) | 1 | |

| Furazolidone | Escherichia coli (wild-type) | 16 | |

| (Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-one | MRSA | 9.7 - 19.5 | |

| (Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one | MRSA | 2.4 - 9.7 | |

| Furanone Derivative F131 | S. aureus (clinical isolates) | 8 - 16 | |

| 2(5H)-Furanone Sulfone 26 | S. aureus | 8 | |

| 2(5H)-Furanone Sulfone 26 | Bacillus subtilis | 8 | |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [1] |

| Carbamothioyl-furan-2-carboxamides | Various Bacteria & Fungi | 120.7 - 300 |

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[9][10][11]

Objective: To determine the MIC of a furan derivative against a specific microbial strain.

Materials:

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Furan derivative

-

Sterile 96-well microtiter plates

-

Sterile saline or broth

-

McFarland turbidity standards (0.5)

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] Dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[12]

-

Compound Dilution: Prepare a two-fold serial dilution of the furan derivative in the broth medium directly in the 96-well plate. This typically involves adding a concentrated solution of the compound to the first well and then serially transferring half the volume to subsequent wells containing fresh broth.

-

Inoculation: Inoculate each well (except for a sterility control well containing only broth) with the prepared bacterial inoculum. The final volume in each well is typically 100-200 µL.

-

Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 16-24 hours.[13]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the furan derivative in a well that remains clear, indicating no visible bacterial growth.[9]

Anti-inflammatory Activity of Furan Derivatives

Furan derivatives have demonstrated notable anti-inflammatory properties, which are often mediated by their ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.[1][8]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of furan derivatives can be assessed in vitro by measuring the inhibition of inflammatory mediators or in vivo using models of inflammation. The following table presents some quantitative data on the anti-inflammatory effects of furan derivatives.

| Compound/Derivative | Assay | Endpoint | Result | Reference(s) |

| Ailanthoidol | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Inhibition at 10 µM | [1] |

| Heterocyclic/benzofuran hybrid 5d | LPS-stimulated RAW264.7 cells | NO Generation | IC₅₀ = 52.23 ± 0.97 μM | [14] |

| Furan hybrid molecules (H1-4) | Inhibition of Albumin Denaturation | IC₅₀ (µg/mL) | 114.31 - 150.99 | |

| Furan hybrid molecules (H1-4) | Antitryptic Activity | IC₅₀ (µg/mL) | 60.21 - 85.33 |

Key Signaling Pathway: MAPK

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to a variety of external stimuli, including inflammatory signals.[8][15] This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38, which, upon activation, can lead to the production of pro-inflammatory cytokines.[14] Some furan derivatives exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of these key MAPK proteins.[8][14]

Caption: Furan derivatives can suppress inflammation by inhibiting the MAPK signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds.[3][16][17]

Objective: To assess the in vivo anti-inflammatory effect of a furan derivative.

Materials:

-

Male Wistar rats (150-200 g)

-

Lambda Carrageenan (1% w/v suspension in sterile saline)

-

Furan derivative

-

Reference anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg)

-

Vehicle (e.g., saline, DMSO)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (e.g., control, reference drug, and different doses of the furan derivative).

-

Compound Administration: Administer the furan derivative, reference drug, or vehicle to the respective groups of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the carrageenan injection.[3][17]

-

Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[3][16]

-

Measurement of Paw Volume: Measure the volume of the carrageenan-injected paw using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[3]

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the volume at that time point. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-inflammatory effect.

Conclusion and Future Directions

The diverse biological activities of furan derivatives underscore their immense potential in drug discovery and development. The data and protocols presented in this guide highlight their promise as anticancer, antimicrobial, and anti-inflammatory agents. The ability of these compounds to modulate key signaling pathways, such as PI3K/Akt and MAPK, provides a mechanistic basis for their therapeutic effects.

Future research should focus on the synthesis of novel furan derivatives with improved potency and selectivity. Further elucidation of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic applications. Moreover, comprehensive preclinical and clinical studies are warranted to translate the promising in vitro and in vivo findings into effective clinical therapies. The continued exploration of the furan scaffold is poised to yield a new generation of drugs for a wide range of diseases.

References

- 1. researchhub.com [researchhub.com]

- 2. benchchem.com [benchchem.com]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. ibg.kit.edu [ibg.kit.edu]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. mdpi.com [mdpi.com]

- 15. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Reactivity and chemical behavior of 5-aryl-2-furaldehydes

An In-depth Technical Guide on the Reactivity and Chemical Behavior of 5-Aryl-2-Furaldehydes

Introduction

5-Aryl-2-furaldehydes are a class of organic compounds characterized by a furan ring substituted with an aldehyde group at the 2-position and an aryl group at the 5-position. This structural motif is of significant interest in medicinal chemistry and materials science, serving as a crucial building block for the synthesis of a wide array of heterocyclic compounds with diverse pharmacological properties.[1][2] These molecules are valuable precursors for developing novel therapeutics, including potential treatments for solid tumors, as well as compounds with antimicrobial, anti-inflammatory, and anthelmintic activities.[1][3]

The chemical behavior of 5-aryl-2-furaldehydes is governed by the interplay of its three key components: the reactive aldehyde group, the aromatic furan ring, and the appended aryl substituent. This guide provides a comprehensive overview of the reactivity of these compounds, detailing common transformations, experimental protocols, and the application of these molecules in synthesis.

Reactivity of the Aldehyde Group

The aldehyde functional group is the most reactive site in 5-aryl-2-furaldehydes and undergoes a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, yielding 5-aryl-2-furoic acids. These acids are also valuable synthetic intermediates. For instance, they can be converted to acyl chlorides and subsequently reacted with amines, such as morpholine, to produce amides.[4] While specific protocols for the direct oxidation of 5-aryl-2-furaldehydes are not detailed in the provided literature, analogous oxidations of similar furan aldehydes are well-established. For example, the oxidation of 5-hydroxymethylfurfural (HMF) can yield 2,5-diformylfuran (DFF) and subsequently 2,5-furandicarboxylic acid (FDCA), indicating the aldehyde's susceptibility to oxidation.[5][6]

Reduction

Conversely, the aldehyde can be reduced to a primary alcohol, 5-aryl-2-furfuryl alcohol. This transformation is typically achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting alcohol can serve as a precursor for further functionalization.

Condensation Reactions

Condensation reactions are a cornerstone of the chemical behavior of 5-aryl-2-furaldehydes, enabling the construction of complex molecular architectures.

-

Biginelli Reaction: This is a one-pot, three-component condensation between a 5-aryl-2-furaldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[3] The reaction, typically catalyzed by a Lewis or Brønsted acid such as FeCl₃·6H₂O, yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are privileged scaffolds in medicinal chemistry.[3][7]

-

Schiff Base Formation: 5-Aryl-2-furaldehydes react with primary amines or hydrazides to form Schiff bases (imines) or hydrazones, respectively. For instance, condensation with 4-hydroxyphenyl-1-ketohydrazide yields N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides, which have been evaluated for antimicrobial and anthelmintic activities.

-

Knoevenagel and Claisen-Schmidt Condensations: These aldehydes readily undergo condensation with active methylene compounds. Reaction with 2-methylbenzazoles leads to the formation of 2-[2-(5-aryl-2-furyl)ethenyl]-1,3-benzazoles. Condensation with pentan-2,4-dione is also a common transformation.

Reactions Involving the Furan Ring

The furan ring, while aromatic, exhibits unique reactivity and is susceptible to both substitution and ring-opening reactions.

Ring-Opening Reactions

The furan nucleus can be unstable under certain conditions. In strongly alkaline or acidic media, the ring may undergo cleavage. For example, 5-nitro-2-furaldehyde in an alkaline solution forms an anion that, upon acidification, undergoes an irreversible redox ring-opening reaction to form a nitrile oxide of α-ketoglutaconic acid.[8][9] The tendency for the furan ring to open must be considered during synthesis design, particularly when harsh acidic or basic conditions are employed.[10]

Electrophilic Substitution

The furan ring can undergo electrophilic substitution reactions. However, the presence of the electron-withdrawing aldehyde group at the 2-position deactivates the ring towards electrophilic attack. Reactions, if they occur, would be directed to the 4-position.

Synthesis of 5-Aryl-2-Furaldehydes

The most prevalent methods for synthesizing the core structure of 5-aryl-2-furaldehydes involve palladium-catalyzed cross-coupling reactions.[1]

-

Suzuki-Miyaura Coupling: This method is a powerful tool for forming the C-C bond between the furan ring and the aryl group. It typically involves the coupling of a furan-based boronic acid with an aryl halide.[1] An efficient one-pot synthesis has been developed where 5-(diethoxymethyl)-2-furylboronic acid is generated in situ and used directly in the coupling step, which is amenable to large-scale synthesis.[1]

-

Organozinc Cross-Coupling: Facile synthetic routes have been developed using the Pd-catalyzed cross-coupling of various aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde. These reactions are advantageous due to their mild conditions.[11]

-

Meerwein Arylation: 5-Aryl-2-furaldehydes can be synthesized by the arylation of furfural with arenediazonium salts, often generated from the corresponding anilines.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactions of 5-aryl-2-furaldehydes.

Table 1: Performance of Synthetic Routes to 5-Aryl-2-Furaldehydes

| Synthesis Method | Catalyst System | Key Reactants | Yield (%) | Reference |

|---|---|---|---|---|

| One-Pot Suzuki-Miyaura | 10% Pd/C | 2-Furaldehyde diethyl acetal, Aryl halide | Good to Excellent | [1] |

| Suzuki-Miyaura | PdCl₂(dppf) | 5-(Diethoxymethyl)-2-furylboronic acid, Aryl bromide | Good Conversion | [1] |

| Organozinc Coupling | Pd(dppf)Cl₂ | Arylzinc halide, 5-Bromo-2-furaldehyde | Not specified | [11] |

| Meerwein Arylation | CuCl₂·2H₂O | Furfural, Arenediazonium salt | Not specified |[3][4] |

Table 2: Yields for Biginelli Reaction of 5-Aryl-2-Furaldehydes

| 5-Aryl-2-furaldehyde (Ar) | β-Dicarbonyl Compound | (Thio)urea | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | up to 79% | [3] |

| 4-Methylphenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | High | [3] |

| 4-Methoxyphenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | High |[3] |

Experimental Protocols

Protocol 1: One-Pot Suzuki-Miyaura Synthesis of 5-Aryl-2-Furaldehydes[1]

-

Dissolve 2-furaldehyde diethyl acetal in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Slowly add n-butyllithium to the solution and stir.

-

Quench the reaction with triisopropyl borate and allow the mixture to warm to room temperature. The resulting crude solution of 5-(diethoxymethyl)-2-furylboronic acid is used directly.

-

To this solution, add the corresponding aryl halide, ethanol, triethylamine, and 10% Palladium-on-carbon (Pd/C).

-

Heat the mixture to 60 °C and monitor the reaction progress by HPLC.

-

Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

-

Perform an aqueous workup, followed by extraction and purification (e.g., column chromatography) to isolate the final product.

Protocol 2: Biginelli Reaction for Pyrimidine Synthesis[3]

-

In a round-bottom flask, combine the 5-aryl-2-furaldehyde, ethyl acetoacetate (or acetylacetone), urea (or thiourea), and a catalytic amount of FeCl₃·6H₂O in ethanol.

-

Reflux the reaction mixture for approximately 6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water, followed by a small volume of cold ethanol.

-

Recrystallize the crude solid from ethanol to obtain the purified 4-(5-aryl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative.

Visualizations

The following diagrams illustrate key transformations and workflows related to 5-aryl-2-furaldehydes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 5. Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-Methoxyphenyl)furan-2-carbaldehyde: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methoxyphenyl)furan-2-carbaldehyde is a heterocyclic aldehyde that has garnered interest in various fields of chemical research, particularly as a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, synthetic methodologies, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, along with a consolidation of its known quantitative data. Furthermore, this guide explores the broader context of its potential biological activities and the general synthetic workflows in which it is involved.

Introduction

The furan ring is a fundamental five-membered aromatic heterocycle containing an oxygen atom, which is a prevalent structural motif in a vast number of natural products and synthetic compounds of biological significance. The substitution of the furan ring allows for the fine-tuning of a molecule's steric and electronic properties, making furan derivatives attractive scaffolds in drug discovery and materials science. The presence of an aldehyde group at the 2-position of the furan ring provides a versatile chemical handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the construction of more elaborate heterocyclic systems.

The addition of a 4-methoxyphenyl group at the 5-position introduces a second aromatic system, further influencing the molecule's overall properties and potential interactions with biological targets. 5-(4-Methoxyphenyl)furan-2-carbaldehyde, therefore, stands as a valuable building block for the synthesis of novel compounds.

Discovery and History

The precise first synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde is not prominently documented in readily available historical chemical literature. Its emergence is more likely situated within the broader exploration of 5-aryl-2-furancarbaldehydes, a class of compounds that gained attention for their interesting chemical and biological properties. Early methods for the synthesis of 5-aryl-2-furaldehydes often involved the Meerwein arylation of furfural with aryldiazonium salts. Over time, more efficient and versatile methods, such as palladium-catalyzed cross-coupling reactions, have become the preferred routes for the synthesis of these compounds, including 5-(4-Methoxyphenyl)furan-2-carbaldehyde. While a specific "discovery" paper for this exact molecule is elusive, its preparation is a logical extension of established synthetic methodologies for this class of compounds.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 5-(4-Methoxyphenyl)furan-2-carbaldehyde is presented in the table below. This information is crucial for its identification, characterization, and use in further synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| CAS Number | 34070-33-2 | [1] |

| Appearance | Solid | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | |

| ¹H NMR (ppm) | Aldehyde proton (CHO): ~9.5-9.7 (s); Furan protons: characteristic doublets; Phenyl protons: characteristic doublets; Methoxyl protons (OCH₃): ~3.8 (s) | [2] |

| ¹³C NMR (ppm) | Carbonyl carbon (C=O): ~175-180 | [2] |

| IR (cm⁻¹) | Strong C=O stretch: ~1670-1700 | [2] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Synthetic Methodologies

The synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde can be achieved through several established synthetic routes. The most common and efficient methods involve the formation of the C-C bond between the furan ring and the phenyl ring.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde, this can be achieved by reacting 5-bromofuran-2-carbaldehyde with 4-methoxyphenylboronic acid.

-

Materials:

-

5-Bromofuran-2-carbaldehyde (1 equivalent)

-

4-Methoxyphenylboronic acid (1.1-1.3 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottomed flask, add 5-bromofuran-2-carbaldehyde, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Add a solvent mixture of toluene, ethanol, and water.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Flush the flask with an inert gas (e.g., argon) and fit it with a reflux condenser.

-

Heat the reaction mixture at 70°C overnight with stirring.

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

-

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heteroaromatic compounds. While not a direct method for the synthesis of the title compound from simpler precursors in one step, it is a fundamental reaction in furan chemistry for introducing the aldehyde group. For instance, if 2-(4-methoxyphenyl)furan were available, it could be formylated at the 5-position using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Caption: General workflow of the Vilsmeier-Haack formylation.

Biological Activity and Potential Applications

While specific and extensive biological studies on 5-(4-Methoxyphenyl)furan-2-carbaldehyde are limited, the broader class of 5-arylfuran-2-carbaldehydes has shown a wide range of biological activities, making them promising scaffolds for drug discovery.[2] Derivatives of these compounds have been investigated for their potential as:

-

Anticancer agents: Some 5-arylfuran-2-carbaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death).

-

Antimicrobial agents: This class of compounds has also shown activity against various bacterial and fungal pathogens.[4]

It is important to note that no specific signaling pathway has been definitively elucidated for 5-(4-Methoxyphenyl)furan-2-carbaldehyde itself. However, based on the activities of structurally related compounds, it is plausible that its derivatives could modulate key cellular signaling pathways involved in cell proliferation and survival. A general representation of a workflow for the development and screening of such compounds is provided below.

Caption: General workflow for drug discovery based on the core scaffold.

Conclusion

5-(4-Methoxyphenyl)furan-2-carbaldehyde is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. While its specific discovery and historical development are not well-defined, its synthesis is readily achievable through modern organic chemistry techniques such as the Suzuki-Miyaura cross-coupling reaction. The physicochemical and spectroscopic properties of this compound are essential for its characterization and further application. Future research into the biological activities of derivatives of 5-(4-Methoxyphenyl)furan-2-carbaldehyde may lead to the discovery of new therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists working with this versatile chemical entity.

References

An In-depth Technical Guide to Homologues and Analogues of 5-(4-Methoxyphenyl)furan-2-carbaldehyde for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the homologues and analogues of 5-(4-Methoxyphenyl)furan-2-carbaldehyde, a versatile scaffold in medicinal chemistry. We delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds, with a particular focus on their potential as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

The 5-arylfuran-2-carbaldehyde framework, exemplified by 5-(4-Methoxyphenyl)furan-2-carbaldehyde, represents a privileged structure in the design of novel therapeutic agents. The furan ring, an electron-rich five-membered heterocycle, serves as a versatile scaffold for chemical modification.[1] The aldehyde group at the 2-position and the aryl moiety at the 5-position are key handles for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity.[1] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] This guide will explore the chemical space around this core, focusing on structural modifications that lead to potent biological activity.

Synthesis of Analogues and Homologues

The synthesis of derivatives based on the 5-(4-Methoxyphenyl)furan-2-carbaldehyde scaffold typically involves modifications at the C2 aldehyde position or variations of the C5 aryl group. Additionally, bioisosteric replacement of the furan ring or alteration of the connectivity between the aryl and furan moieties can lead to novel homologues and analogues.

Synthesis of the Core Scaffold: 5-Aryl-furan-2-carbaldehydes

A common and efficient method for the synthesis of the 5-arylfuran-2-carbaldehyde core is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [1]

-

Materials: 5-Bromofuran-2-carbaldehyde, appropriate arylboronic acid (e.g., 4-methoxyphenylboronic acid), Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), and 1,4-dioxane.

-

Procedure:

-

To a solution of 5-bromofuran-2-carbaldehyde (1 equivalent) and the arylboronic acid (1.2 equivalents) in 1,4-dioxane, add K₂CO₃ (2 equivalents) and Pd(PPh₃)₄ (0.05 equivalents).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove solid residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Synthesis of Key Analogues

The aldehyde functional group is a versatile starting point for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and various heterocyclic systems through condensation and cyclization reactions.

Experimental Protocol: Synthesis of Schiff Base Analogues [5]

-

Materials: 5-(Aryl)-2-furaldehyde derivative (0.05 mol), 4-hydroxyphenyl-1-ketohydrazide (0.1 mol), ethanol, and a few drops of sulfuric acid.

-

Procedure:

-

A mixture of the 5-(aryl)-2-furaldehyde and 4-hydroxyphenyl-1-ketohydrazide is refluxed in ethanol in the presence of a catalytic amount of sulfuric acid for 7-8 hours.

-

The reaction is monitored by TLC.

-

After completion, the solution is cooled, and the precipitated solid product is collected by filtration.

-

The crude product is washed and recrystallized from ethanol to yield the pure Schiff base.

-

Experimental Protocol: Synthesis of Furan-2(5H)-one Analogues [6]

-

Materials: Indole (2 mmol), 4-methoxyphenylglyoxal hydrate (2.2 mmol), Meldrum's acid (2.7 mmol), triethylamine (Et₃N, 2.5 mmol), acetonitrile (MeCN), and acetic acid (AcOH).

-

Procedure:

-

A solution of indole, 4-methoxyphenylglyoxal hydrate, Meldrum's acid, and Et₃N in MeCN is refluxed for 1 hour.

-

The solvent is evaporated in vacuo.

-

Acetic acid is added to the residue, and the resulting solution is refluxed for 30 minutes.

-

The solvent is again evaporated in vacuo.

-

The final product is purified by recrystallization from ethanol.[6]

-

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 5-(4-Methoxyphenyl)furan-2-carbaldehyde have shown significant potential in several therapeutic areas, most notably in oncology and infectious diseases. The structure-activity relationship (SAR) provides insights into how different functional groups and structural modifications influence biological activity.

Anticancer Activity

Numerous analogues have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Structure-Activity Relationship Highlights:

-

Substituents on the C5-Aryl Ring: The nature and position of substituents on the phenyl ring at the C5 position of the furan are critical for activity. Quinoxaline-arylfuran derivatives have shown that electron-donating groups, such as a methoxy group at the para position of the phenyl ring, can enhance antiproliferative activity against HeLa cells. Conversely, large substituents on the phenyl ring tend to decrease potency.[7]

-

Modifications of the Aldehyde Group: Conversion of the aldehyde to more complex heterocyclic systems, such as pyrazolines and isoxazolines, has yielded compounds with potent tubulin polymerization inhibitory activity. For instance, certain pyrazoline derivatives were found to be more potent than colchicine.

-

Bioisosteric Replacement: Replacing the furan ring with a thiophene ring has been explored. In some series, the thiophene analogues retained significant biological activity, indicating that it can be a viable bioisostere.

Quantitative Data on Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoxaline-Furan Hybrid | QW12 | HeLa | 10.58 | [7] |

| QW12 | PC3 | >20 | [7] | |

| QW12 | A549 | >20 | [7] | |

| QW12 | HCT116 | 17.65 | [7] | |

| Furan-Based Triazine | Compound 7 | MCF-7 | 2.96 | [2] |

| Furan-Based Imidazole | Compound 4 | MCF-7 | 4.06 | [2] |

| Rhodanine-Furan Hybrid | Compound 5g (PTP1B inhibitor) | - | 2.66 | [1] |

| Thiazolidinone-Furan Hybrid | Compound 14b | MCF-7 | 0.85 | |

| Compound 14b | MDA-MB-231 | 1.96 |

Antimicrobial Activity